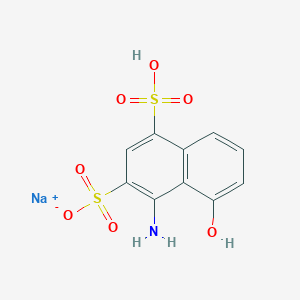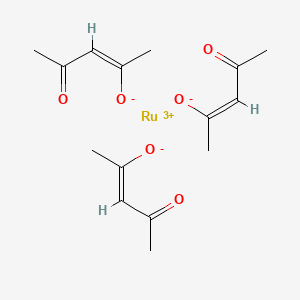
Ruthenium acetylacetonate
Übersicht
Beschreibung
Ruthenium (III) acetylacetonate is a coordination complex with the formula Ru (O2C5H7)3 . O2C5H7 is the ligand called acetylacetonate . This compound exists as a dark violet solid that is soluble in most organic solvents .
Synthesis Analysis
A highly active, selective and robust Ru single-atom catalyst was synthesized by pyrolysis of ruthenium acetylacetonate and N/C precursors at 900 °C in N2 followed by treatment at 800 °C in NH3 .
Molecular Structure Analysis
The compound has idealized D3 symmetry. Six oxygen atoms surround the central ruthenium atom in an octahedral arrangement . The average Ru-O bond length in Ru (acac)3 is 2.00 Å .
Chemical Reactions Analysis
Ruthenium compounds catalyze the reaction in yields and selectivity up to >99%, without any solvent or additive . Ruthenium (III) acetylacetonate has been used as a catalyst in the hydrolysis of sodium borohydride at low concentrations and room temperature .
Physical and Chemical Properties Analysis
Ruthenium (III) acetylacetonate is a dark violet solid . It is soluble in most organic solvents . The average Ru-O bond length in Ru (acac)3 is 2.00 Å . Because Ru (acac)3 is low spin, there is one unpaired d electron, causing this compound to be paramagnetic .
Wissenschaftliche Forschungsanwendungen
Ruthenium(III) acetylacetonate is a homogeneous catalyst in the hydrolysis of sodium borohydride, remaining unchanged after catalysis. It shows high activity in hydrogen generation from hydrolysis before deactivation (Keçeli & Özkar, 2008).
It catalyzes the release of hydrogen gas from the dehydrogenation of ammonia–borane at low temperatures, providing a homogeneous catalysis mechanism (Duman & Scrim Ozkar, 2013).
Ruthenium acetylacetonate effectively facilitates the cis/trans isomerization of tri-substituted double bonds without migration or hydrogenation (FujitaYoshiji, 1978).
It forms a mixed-valent triruthenium complex triangle, displaying antiferromagnetic coupling and successive redox processes (Patra et al., 2003).
Ruthenium(III) acetylacetonate enables solvent-free acetylation of phenols, alcohols, and amines at ambient temperatures and can be reused multiple times (Varala et al., 2007).
The compound is effective in the dehydrogenation of dimethylamine borane, forming a new ruthenium(II) species and providing significant hydrogen generation before deactivation (Barın et al., 2015).
It is used in the synthesis of ruthenium tris(β-diketonato) complexes, showing potential for adsorption on metallic substrates (Munery et al., 2011).
Ruthenium/carbon composite materials, prepared using ruthenium(III) acetylacetonate, show promise in capacitive energy storage (Jang et al., 2003).
Ruthenium(III) acetylacetonate acts as an efficient chemoselective catalyst for the tetrahydropyranylation of alcohols and phenols under solvent-free conditions (Varala & Adapa, 2006).
It can be used to synthesize ruthenium supported on γ-Al2O3, which demonstrates high reactivity in the hydrolysis of ammonia borane (Rachiero et al., 2011).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Ruthenium acetylacetonate is used as a precursor to other compounds of ruthenium . It has been used in the synthesis of Ru-based nanomaterials which can be applied in the field of supercapacitors and catalysis . The development of ruthenium (II) complexes as anticancer candidates and biocatalysts is a promising area of research .
Eigenschaften
IUPAC Name |
(Z)-4-oxopent-2-en-2-olate;ruthenium(3+) | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C5H8O2.Ru/c3*1-4(6)3-5(2)7;/h3*3,6H,1-2H3;/q;;;+3/p-3/b3*4-3-; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTZYCRSRNSTRGC-LNTINUHCSA-K | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].[Ru+3] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].[Ru+3] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21O6Ru | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10904287 | |
| Record name | Ruthenium acetylacetonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10904287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
398.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dark violet solid; [Sigma-Aldrich MSDS] | |
| Record name | Ruthenium(III) acetylacetonate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/17151 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
14284-93-6 | |
| Record name | Ruthenium acetylacetonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014284936 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ruthenium, tris(2,4-pentanedionato-.kappa.O2,.kappa.O4)-, (OC-6-11)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ruthenium acetylacetonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10904287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tris(pentane-2,4-dionato-O,O')ruthenium | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.705 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



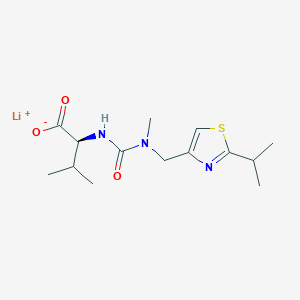
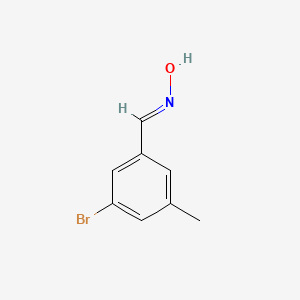
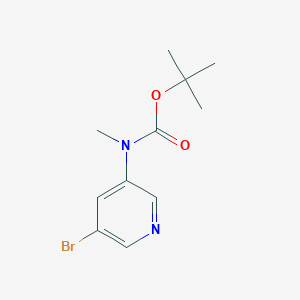
![4-chloro-5H-pyrrolo[2,3-c]pyridine](/img/structure/B7947020.png)
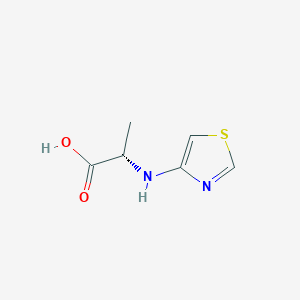
![1-[1-(3-Chloropropyl)piperidin-4-yl]ethanol](/img/structure/B7947024.png)
![2,3,6,7-Tetrahydroazepino[3,2,1-HI]indole-1,4-dione](/img/structure/B7947029.png)
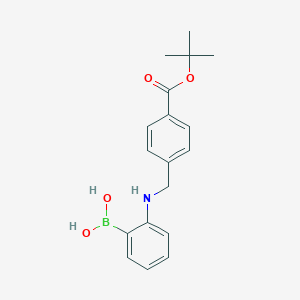


![Potassium 2-(5-hexylthieno[3,2-b]thiophen-2-yl)trifluoroborate](/img/structure/B7947067.png)
![[2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine hydrochloride](/img/structure/B7947068.png)
